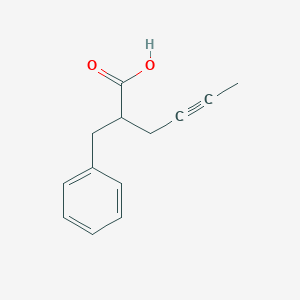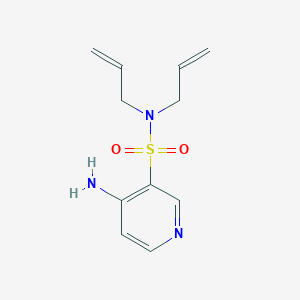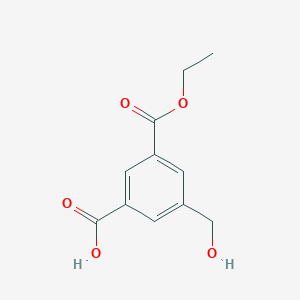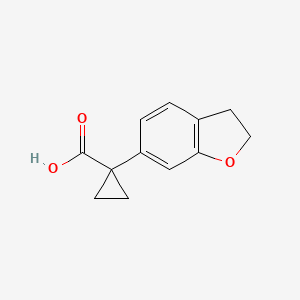![molecular formula C12H16N2O4S B8291037 Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)
Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl malonate moiety linked to a 3-methylisothiazol-5-ylamino group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate typically involves the condensation of diethyl malonate with 3-methylisothiazol-5-ylamine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to yield various reduced forms, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted malonates.
Aplicaciones Científicas De Investigación
Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
- Diethyl malonate
- Ethyl acetoacetate
- Methyl isothiazole derivatives
Comparison: Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate is unique due to the presence of the 3-methylisothiazol-5-ylamino group, which imparts distinct chemical and biological properties. Compared to diethyl malonate and ethyl acetoacetate, this compound offers additional functionalization possibilities and potential biological activities. The isothiazole ring system also contributes to its uniqueness, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2O4S |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
diethyl 2-[[(3-methyl-1,2-thiazol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H16N2O4S/c1-4-17-11(15)9(12(16)18-5-2)7-13-10-6-8(3)14-19-10/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
RCFGXAUGOZGVSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=CC(=NS1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8290964.png)










